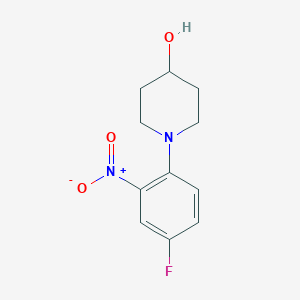

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-8-1-2-10(11(7-8)14(16)17)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPYYFRFTXJMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Fluoro 2 Nitrophenyl Piperidin 4 Ol and Structural Analogs

Chemo- and Regioselective Approaches to the Piperidin-4-ol Core

The piperidin-4-ol scaffold is a prevalent structural motif in a multitude of bioactive molecules. Its synthesis has been the subject of extensive research, leading to the development of several chemo- and regioselective methods.

Catalytic Hydrogenation of Pyridine (B92270) Precursors

Catalytic hydrogenation of pyridine derivatives represents a direct and atom-economical approach to the piperidine (B6355638) core. This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. The choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity, especially in the presence of other reducible functional groups.

Commonly employed catalysts include platinum group metals such as platinum (IV) oxide (PtO2, Adams' catalyst) and rhodium on carbon (Rh/C). Hydrogenation using PtO2 is often carried out in acidic media, such as acetic acid, under hydrogen pressure. These conditions facilitate the reduction of the electron-deficient pyridine ring. For instance, the hydrogenation of substituted pyridines can be achieved at room temperature under 50 to 70 bar of hydrogen pressure in glacial acetic acid, affording the corresponding piperidine derivatives. nih.gov

Rhodium-based catalysts, particularly rhodium on carbon, have also proven effective for the hydrogenation of pyridines, often under milder conditions than those required for other catalysts. The use of rhodium catalysts can sometimes offer improved chemoselectivity, allowing for the preservation of other functional groups within the molecule.

Table 1: Catalytic Hydrogenation of Pyridine Derivatives

| Catalyst | Substrate | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| PtO₂ | Substituted Pyridines | Acetic Acid | 50-70 | Room Temp | Good | nih.gov |

| Rh/C | Pyridine Derivatives | Various | - | - | High | rsc.org |

Intramolecular Cyclization and Annulation Strategies for Piperidine Ring Formation

Intramolecular cyclization and annulation reactions provide a powerful means to construct the piperidine ring with a high degree of stereocontrol. These methods involve the formation of one or more carbon-carbon or carbon-nitrogen bonds in a single step from an acyclic precursor.

One notable example is the aza-Prins cyclization, which involves the reaction of a homoallylic amine with an aldehyde or ketone. This acid-catalyzed reaction proceeds through an iminium ion intermediate, which is then attacked by the internal alkene to form the six-membered piperidine ring. This methodology allows for the diastereoselective synthesis of cis-4-hydroxypiperidines. wikipedia.org The reaction can be promoted by various Lewis or Brønsted acids.

Another important strategy is the intramolecular Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule to form the piperidine ring. This approach is highly effective for the synthesis of functionalized piperidines and can often be performed under mild basic or acidic conditions.

Multicomponent Reaction Sequences Yielding Piperidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and convergent route to complex piperidine derivatives. These reactions are characterized by their operational simplicity, high atom economy, and the ability to generate molecular diversity.

A variety of MCRs have been developed for the synthesis of highly functionalized piperidines. For example, a one-pot, three-component transformation involving aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by an aqua-compatible ZrOCl2·8H2O catalyst to afford functionalized piperidine scaffolds. researchgate.net Another approach utilizes tetrabutylammonium (B224687) tribromide (TBATB) as a catalyst for the synthesis of highly functionalized piperidine derivatives in a one-pot, multicomponent fashion. researchgate.net The diastereoselectivity of these reactions can sometimes be controlled, as demonstrated by the use of wet picric acid to favor the formation of syn-diastereoisomers. researchgate.net

Table 2: Multicomponent Reactions for Piperidine Synthesis

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| ZrOCl₂·8H₂O | Aromatic aldehydes, amines, acetoacetic esters | Aqua-compatible, one-pot | researchgate.net |

| TBATB | Various | One-pot synthesis | researchgate.net |

| Wet Picric Acid | Various | Diastereoselective (syn) | researchgate.net |

Introduction of the 4-Fluoro-2-nitrophenyl Moiety

Once the piperidin-4-ol core is synthesized, the next crucial step is the introduction of the 4-fluoro-2-nitrophenyl group at the nitrogen atom. This is typically achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a widely used method for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. In the synthesis of 1-(4-fluoro-2-nitrophenyl)piperidin-4-ol, the fluorine atom on the 1,4-difluoro-2-nitrobenzene or a similar precursor is displaced by the nucleophilic nitrogen of piperidin-4-ol.

The reaction is facilitated by the presence of the nitro group ortho to the fluorine atom, which strongly activates the aromatic ring towards nucleophilic attack. The reaction typically proceeds under basic conditions to deprotonate the piperidinol nitrogen, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction temperature can vary depending on the reactivity of the specific substrates.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the formation of C-N bonds. This palladium-catalyzed reaction allows for the coupling of an amine with an aryl halide or triflate.

In the context of synthesizing this compound, this methodology would involve the reaction of piperidin-4-ol with an appropriate 4-fluoro-2-nitrophenyl halide, such as 1-bromo-4-fluoro-2-nitrobenzene. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction and can influence the reaction rate and yield. A variety of bulky, electron-rich phosphine ligands have been developed for the Buchwald-Hartwig amination, enabling the coupling of a wide range of substrates under relatively mild conditions.

Table 3: Comparison of Methodologies for Aryl Moiety Introduction

| Methodology | Aryl Precursor | Reagents/Catalysts | Key Advantages |

|---|---|---|---|

| SNAr | 1,4-Difluoro-2-nitrobenzene | Piperidin-4-ol, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Often operationally simple and cost-effective. |

| Buchwald-Hartwig Amination | 1-Bromo-4-fluoro-2-nitrobenzene | Piperidin-4-ol, Pd catalyst, Phosphine ligand, Base | Broad substrate scope and high functional group tolerance. |

Stereoselective Synthesis of this compound Diastereoisomers and Enantiomers

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of synthetic routes that provide access to enantiomerically pure forms of this compound is of paramount importance. The primary strategy for achieving this involves the stereoselective reduction of the prochiral precursor, 1-(4-fluoro-2-nitrophenyl)piperidin-4-one.

Asymmetric catalysis offers an efficient approach to establish the desired stereochemistry at the C-4 position of the piperidine ring. This is typically achieved through the reduction of 1-(4-fluoro-2-nitrophenyl)piperidin-4-one using a chiral catalyst that facilitates the delivery of a hydride to one of the two prochiral faces of the ketone.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation:

Chiral transition metal complexes are powerful catalysts for the enantioselective reduction of ketones. Ruthenium, rhodium, and iridium complexes featuring chiral ligands, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or chiral diamines, have been successfully employed for the asymmetric hydrogenation and transfer hydrogenation of a variety of ketones, including cyclic ketones.

For the asymmetric hydrogenation of 1-(4-fluoro-2-nitrophenyl)piperidin-4-one, a chiral iridium-BINAP complex could be employed under a hydrogen atmosphere. The choice of ligand and reaction conditions would be critical to achieving high enantioselectivity.

Alternatively, asymmetric transfer hydrogenation (ATH) presents a practical and often milder alternative. In this approach, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in conjunction with a chiral catalyst. Chiral Ru(II)-diamine complexes are well-established catalysts for the ATH of N-aryl imines and could be adapted for the reduction of the corresponding piperidin-4-one. The bulky and electron-withdrawing 4-fluoro-2-nitrophenyl group at the nitrogen atom may influence the stereochemical outcome, necessitating careful optimization of the catalyst and reaction parameters. A rhodium-catalyzed reductive transamination has also been reported for the synthesis of chiral piperidines from pyridinium (B92312) salts, showcasing the utility of these metals in accessing chiral piperidine cores. dicp.ac.cnacs.org

| Catalyst Type | Chiral Ligand Example | Hydrogen Source | Potential Application |

| Iridium-based | (R)-BINAP | H₂ gas | Asymmetric Hydrogenation |

| Ruthenium-based | (R,R)-TsDPEN | Isopropanol / Formic Acid | Asymmetric Transfer Hydrogenation |

| Rhodium-based | Chiral Diamine | Formic Acid | Asymmetric Transfer Hydrogenation |

Biocatalysis:

Enzymes, particularly ketoreductases (KREDs), offer a highly selective and environmentally benign approach to the asymmetric reduction of ketones. A wide range of commercially available KREDs can be screened to identify an enzyme that reduces 1-(4-fluoro-2-nitrophenyl)piperidin-4-one with high enantioselectivity to furnish either the (R)- or (S)-enantiomer of the desired alcohol.

In cases where a chiral center already exists in the molecule or when a chiral auxiliary is employed, diastereoselective reductions can be utilized to control the formation of a new stereocenter relative to the existing one. While this compound itself does not possess a second stereocenter, this strategy is relevant for the synthesis of more complex analogs.

Substrate-Controlled Diastereoselective Reduction:

If a substituent were introduced at another position on the piperidine ring, creating a diastereomeric mixture of precursors, the reduction of the ketone at C-4 could proceed with diastereoselectivity. The inherent steric and electronic properties of the existing stereocenter would direct the incoming hydride to one face of the carbonyl group. For instance, bulky reducing agents like L-Selectride® or K-Selectride® often exhibit high diastereoselectivity in the reduction of cyclic ketones due to their steric hindrance.

| Reducing Agent | Hydride Source | Key Feature |

| Sodium Borohydride (NaBH₄) | H⁻ | Mild, generally low selectivity |

| Lithium Aluminum Hydride (LiAlH₄) | H⁻ | Powerful, often low selectivity |

| L-Selectride® | H⁻ | Bulky, high diastereoselectivity |

| K-Selectride® | H⁻ | Bulky, high diastereoselectivity |

Late-Stage Functionalization Techniques for Scaffold Diversification

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of a complex molecule at a late step in its synthesis. This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships.

The this compound scaffold offers several sites for potential late-stage modification. The aromatic ring is particularly amenable to functionalization due to the activating effect of the nitro group and the presence of a fluorine atom, which can act as a leaving group in nucleophilic aromatic substitution reactions.

Modification of the Aromatic Ring:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-4 position of the phenyl ring is activated towards nucleophilic displacement by the electron-withdrawing nitro group at the C-2 position. This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse set of analogs. The kinetics of such reactions have been studied for similar systems like 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine. rsc.orgbeilstein-journals.orgnih.gov

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This transformation opens up a plethora of subsequent functionalization possibilities. The resulting aniline (B41778) derivative can be acylated, alkylated, or converted into a diazonium salt, which can then undergo various transformations (e.g., Sandmeyer reaction) to introduce a wide range of substituents.

C-H Functionalization: While challenging, direct C-H functionalization of the aromatic ring could provide access to novel analogs. Palladium-catalyzed C-H activation methodologies have been developed for the functionalization of various aromatic systems and could potentially be applied to the 1-(4-fluoro-2-nitrophenyl) moiety.

Modification of the Piperidine Ring:

While the primary focus of this section is on the aromatic scaffold, functionalization of the piperidine ring itself is also a viable strategy, though it often requires earlier stage planning. For instance, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of N-Boc-piperidine. nih.gov

| Functionalization Strategy | Target Site | Potential Reagents/Conditions | Resulting Modification |

| Nucleophilic Aromatic Substitution | C-F bond on the phenyl ring | Amines, Alcohols, Thiols with a base | Substitution of Fluorine |

| Nitro Group Reduction | NO₂ group on the phenyl ring | H₂, Pd/C; or SnCl₂, HCl | Formation of an Amino Group |

| C-H Activation | C-H bonds on the phenyl ring | Pd catalysts with appropriate directing groups | Introduction of various functional groups |

Structure Activity Relationship Sar and Molecular Design Principles for 1 4 Fluoro 2 Nitrophenyl Piperidin 4 Ol Derivatives

Conformational Analysis of the Piperidin-4-ol Ring System

The piperidin-4-ol ring is a prevalent scaffold in medicinal chemistry, largely because its three-dimensional structure provides a robust framework for orienting substituents in precise vectors for interaction with biological targets. researchgate.net Its conformational behavior is key to understanding the SAR of its derivatives.

Influence of Substituents on Ring Conformation and Equilibria

The piperidine (B6355638) ring typically adopts a low-energy chair conformation, similar to cyclohexane (B81311). nih.gov For 4-substituted piperidines, the conformational free energies of the substituents are nearly identical to those in the analogous cyclohexane systems. nih.gov However, the presence of the nitrogen atom introduces unique electronic features. When the piperidine nitrogen is bonded to an aromatic ring, as in 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol, the nitrogen's lone pair can conjugate with the π-system of the aryl group. nih.govacs.org This conjugation increases the sp² hybridization and planarity at the nitrogen atom, creating a partial double-bond character in the C-N bond. nih.govacs.org

For the 4-hydroxyl group, there is an equilibrium between the axial and equatorial conformations. In the neutral free base, the equatorial position is generally favored. However, upon protonation of the piperidine nitrogen, a significant stabilization of the axial conformer is observed for polar 4-substituents like -OH, -F, and -Br. nih.gov This stabilization, amounting to approximately 0.7-0.8 kcal/mol, is attributed to favorable electrostatic interactions, specifically charge-dipole interactions, between the positively charged nitrogen and the electronegative substituent. nih.gov In the case of the 4-hydroxyl group, this effect can be strong enough to reverse the conformational preference, making the axial form more favored upon protonation. nih.gov

Table 1: Conformational Free Energies (-ΔG°) of 4-Substituents on Piperidine

| Substituent (R) | Conformer Favored (Free Base) | Conformer Favored (Protonated Salt) | Change on Protonation |

| -OH | Equatorial | Axial | Axial form stabilized |

| -F | Equatorial | Axial | Axial form stabilized |

| -Phenyl | Equatorial | Equatorial | No significant change |

| -Me | Equatorial | Equatorial | No significant change |

This table is based on the principle that polar substituents at the 4-position favor an axial conformation upon protonation of the piperidine nitrogen, due to electrostatic stabilization. nih.gov

Intramolecular and Intermolecular Hydrogen Bonding Networks

The 4-hydroxyl group of the piperidin-4-ol ring is a versatile hydrogen bonding moiety, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen's lone pairs). This duality allows for the formation of complex hydrogen bonding networks that can be either intramolecular or intermolecular. nih.gov

In a solution, a dynamic competition exists between the formation of an intramolecular hydrogen bond and intermolecular hydrogen bonds with solvent molecules or a biological receptor. nih.gov An intramolecular hydrogen bond could potentially form between the 4-hydroxyl group and the lone pair of the piperidine nitrogen or with an oxygen atom of the ortho-nitro group. The formation of such a bond depends on the ring conformation; for instance, an axial hydroxyl group would be better positioned to interact with the piperidine nitrogen's lone pair.

The introduction of piperidine substituents into other complex molecules has been shown to create opportunities for OHN hydrogen bond formation, which can compete with other strong intramolecular bonds. nih.gov However, in a protic solvent or a receptor binding pocket, the intramolecular bond may be disrupted in favor of forming two more stable intermolecular hydrogen bonds. nih.gov The geometry of these interactions is critical; studies of crystallographic data show that hydrogen bonds involving organic fluorine are typically characterized by a bent geometry. acs.org The ability to form these specific, directional interactions is a key component of molecular recognition.

Impact of Fluorine Substitution on Molecular Recognition

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile, including its metabolic stability, physicochemical properties, and binding affinity. tandfonline.comresearchgate.net

Electrostatic and Steric Contributions of the C-F Bond

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry and is highly polarized due to fluorine's extreme electronegativity. nih.govnih.gov This polarity means the C-F bond can engage in significant electrostatic interactions, including dipole-dipole and charge-dipole interactions, with its environment. nih.gov The partially negative fluorine atom can be oriented toward an electropositive region within a protein receptor, contributing to binding affinity. nih.gov

Table 2: Comparison of Carbon-Hydrogen and Carbon-Fluorine Bonds

| Property | C-H Bond | C-F Bond |

| Bond Strength (kcal/mol) | ~100 | ~116 |

| Van der Waals Radius | H: 1.20 Å | F: 1.47 Å |

| Electronegativity | H: 2.20 | F: 3.98 |

| Polarity | Low | High |

This table summarizes the key physicochemical differences between the C-H and C-F bonds that underlie fluorine's utility in molecular design. tandfonline.comnih.govnih.gov

Modulatory Effects on Aromatic Ring Systems and Dipole Moments

Systematic substitution of fluorine on an aromatic ring leads to wide variations in its electric dipole and quadrupole moments, which in turn modulates the balance of electrostatic and dispersion forces in intermolecular interactions. rsc.org Furthermore, recent research suggests that the π-orbitals of fluorine can interact with the π-system of the aromatic ring, leading to further stabilization in a phenomenon termed "fluoromaticity". researchgate.net This effect can increase the chemical resistance of the ring and influence its interactions with other aromatic systems, such as π-π stacking or interactions with aromatic residues in a protein binding site.

Role of the Nitrophenyl Group in Molecular Interactions

The nitrophenyl group is a critical component of the molecule, defined by the presence of a strongly electron-withdrawing nitro group (–NO2) on the phenyl ring. nih.gov This functional group profoundly influences the electronic distribution and polarity of the molecule. svedbergopen.comresearchgate.net

The powerful electron-withdrawing effect of the nitro group, acting through both resonance and induction, deactivates the aromatic ring. nih.gov This electronic modulation is position-dependent; the ortho-position of the nitro group relative to the point of piperidine attachment creates a distinct electronic and steric environment. The polarity imparted by the nitro group, along with its ability to act as a hydrogen bond acceptor via its oxygen atoms, enables it to form specific interactions with amino acid residues in a protein target. nih.govmdpi.com

In various structure-activity relationship studies, the presence and position of a nitro group have been shown to be pivotal for biological activity. mdpi.com For example, in some inhibitor series, an ortho-nitroaryl moiety is essential for maintaining potency, suggesting it engages in key binding interactions or helps to correctly orient the molecule within the active site. nih.gov Therefore, the nitrophenyl group in this compound is not merely a structural component but a key functional element that directs molecular interactions through its distinct electronic and hydrogen-bonding properties. nih.govmdpi.com

Electronic Properties and Aromatic Stacking Interactions

The electronic landscape of the 1-(4-fluoro-2-nitrophenyl) moiety is a key determinant of its binding affinity and selectivity. The presence of both a fluorine atom and a nitro group on the phenyl ring significantly influences its electron density and potential for intermolecular interactions.

The fluorine atom at the para-position and the nitro group at the ortho-position are both electron-withdrawing groups. mdpi.com The nitro group, in particular, is a strong electron-withdrawing group through both inductive and resonance effects, which can reduce the electron density of the aromatic ring. mdpi.com This electronic modulation can be critical for the molecule's ability to interact with specific amino acid residues within a protein's binding pocket.

Aromatic stacking, a type of non-covalent interaction, is crucial in many biological systems. nih.gov The electron-deficient nature of the 4-fluoro-2-nitrophenyl ring makes it a potential candidate for π-stacking interactions with electron-rich aromatic residues of amino acids, such as tryptophan, tyrosine, or phenylalanine, in a biological target. The strength of these interactions can be fine-tuned by altering the electronic properties of the aromatic ring.

Table 1: Illustrative Impact of Phenyl Ring Substituents on Electronic Properties and Potential Aromatic Stacking Interactions (Based on General Principles)

| Substituent at Position 4 | Substituent at Position 2 | Ring Electron Density | Potential for Stacking with Electron-Rich Aromatics |

| -F (Fluoro) | -NO2 (Nitro) | Significantly Decreased | Strong |

| -H (Hydrogen) | -NO2 (Nitro) | Decreased | Moderate to Strong |

| -F (Fluoro) | -H (Hydrogen) | Slightly Decreased | Moderate |

| -OCH3 (Methoxy) | -H (Hydrogen) | Increased | Weak |

This table is illustrative and based on established principles of substituent effects on aromatic rings. The actual interaction strength would depend on the specific binding environment.

Potential for Charge-Transfer Interactions in Binding Contexts

The highly electron-deficient 4-fluoro-2-nitrophenyl ring of the molecule presents a significant potential for engaging in charge-transfer interactions. Charge-transfer complexes are formed between an electron donor and an electron acceptor and are stabilized by non-covalent interactions. sid.ir In a biological context, the nitroaromatic moiety can act as an electron acceptor, interacting with electron-rich donor molecules, which could be amino acid residues or co-factors within a receptor binding site. nih.gov

The study of charge-transfer interactions of drugs can be instrumental in understanding drug-receptor mechanisms. nih.gov The formation of such complexes is often characterized by the appearance of a charge-transfer band in the visible spectrum. sid.ir For derivatives of this compound, the potential to form these charge-transfer complexes could be a critical component of their mechanism of action and contribute significantly to their binding affinity.

Rational Design Strategies for Optimizing Molecular Interactions

The development of more potent and selective analogs of this compound relies on rational design strategies that systematically modify its molecular structure. These strategies aim to enhance favorable interactions with the target and minimize off-target effects.

Systematic Scaffold Modification and Derivatization

Systematic modification of the this compound scaffold can provide valuable insights into its structure-activity relationship. This can involve modifications at several key positions:

The Phenyl Ring: Introducing different substituents on the phenyl ring can modulate its electronic and steric properties. For example, replacing the fluorine atom with other halogens or with electron-donating groups could systematically alter the ring's electronic character and its interaction potential.

The Linkage: The nitrogen atom of the piperidine ring connects to the phenyl ring. Altering this linkage, for instance, by introducing a spacer, could change the relative orientation of the two key structural motifs.

Computational studies, such as molecular docking, can be employed to predict how these modifications might affect the binding of the molecule to its target, guiding the synthetic efforts towards more promising derivatives. nih.gov

Exploration of Bioisosteric Replacements for Enhanced Specificity

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govcambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be explored:

Nitro Group Replacement: The nitro group, while contributing to the electronic properties, can sometimes be associated with metabolic liabilities. Bioisosteric replacements for the nitro group could include a cyano (-CN), a trifluoromethyl (-CF3), or a sulfonyl group (-SO2R). These groups are also electron-withdrawing but may offer a different metabolic profile.

Fluoro Group Replacement: The fluorine atom could be replaced with other small, electronegative groups. While fluorine has unique properties, exploring other halogens or a hydroxyl group could provide insights into the specific requirements of the binding pocket.

Phenyl Ring Replacement: In some cases, the entire phenyl ring can be replaced by other aromatic or non-aromatic rings to improve properties like solubility or metabolic stability. For instance, replacement with a pyridine (B92270) ring could introduce a hydrogen bond acceptor and alter the molecule's polarity. Bioisosteric replacement of a piperazine (B1678402) with a piperidine ring has been shown to improve metabolic stability in some contexts. nih.gov

Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| -NO2 (Nitro) | -CN (Cyano), -CF3 (Trifluoromethyl), -SO2CH3 (Methylsulfonyl) | Maintain electron-withdrawing character, potentially improve metabolic stability. |

| -F (Fluoro) | -Cl (Chloro), -OH (Hydroxyl), -CH3 (Methyl) | Modulate electronegativity, steric bulk, and hydrogen bonding potential. |

| Phenyl Ring | Pyridyl, Thienyl, Cyclohexyl | Alter aromaticity, polarity, and solubility; explore non-aromatic scaffolds. |

This table provides examples of potential bioisosteric replacements based on common strategies in medicinal chemistry.

Through the careful application of these rational design principles, it is possible to systematically explore the chemical space around the this compound scaffold and develop new derivatives with optimized molecular interactions and improved therapeutic potential.

Mechanistic Investigations of Molecular Interactions and Biological Targets for 1 4 Fluoro 2 Nitrophenyl Piperidin 4 Ol Analogs

Elucidation of Specific Protein-Ligand Binding Modes

The precise protein-ligand binding modes of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol are not extensively documented in publicly available research. However, computational and structural studies of analogous compounds with shared structural motifs, such as the piperidine (B6355638) and nitrophenyl groups, can offer valuable insights into potential binding interactions.

Molecular docking studies on various piperidine and nitrophenyl-containing analogs have revealed common features of the binding pockets they occupy. For instance, in studies of nitrophenylpiperazine derivatives as tyrosinase inhibitors, the active site is characterized by a gorge-like topography leading to the catalytic center. nih.govnih.gov The topography of such binding pockets often includes a combination of hydrophobic and hydrophilic regions, allowing for a variety of interactions with the ligand. The piperidine ring, a common feature in many biologically active compounds, is known to fit into hydrophobic pockets, while the nitro and fluoro groups on the phenyl ring can participate in more specific polar interactions.

In the context of acetylcholinesterase inhibitors with a benzylpiperidine scaffold, the active site gorge is similarly complex, featuring key aromatic residues that form hydrophobic interactions with the phenyl group of the ligand. nih.gov The piperidine ring itself can also engage in hydrophobic interactions within the active site. nih.gov

In silico analyses of nitrophenylpiperazine analogs interacting with tyrosinase have highlighted the importance of specific amino acid residues in the binding process. These interactions are crucial for the stabilization of the ligand-enzyme complex and for the exertion of inhibitory activity. For example, the nitro group, an electron-withdrawing substituent, has been suggested to improve inhibitory activity through potential hydrogen bond interactions within the active site. nih.gov

Molecular docking studies of novel hydroxypyridine-4-one derivatives containing a benzylpiperidine moiety as acetylcholinesterase inhibitors have identified several key interacting residues. The phenyl group of the ligand was found to form hydrophobic interactions with Trp285 and Tyr340. nih.gov Furthermore, the nitrogen atom of the piperidine ring participated in a π-cation interaction with Phe294, while the piperidine ring itself interacted with Tyr336, Tyr123, and Phe337 through hydrophobic interactions. nih.gov Another π-cation interaction was observed between the secondary amine of the linker and Trp85. nih.gov These findings underscore the importance of both hydrophobic and specific electrostatic interactions in the binding of piperidine-containing ligands.

Modulation of Intracellular Signaling Pathways by Related Analogs

While direct studies on the effect of this compound on intracellular signaling are scarce, research on structurally related piperidone analogs provides a strong basis for understanding potential activities, particularly in the context of inflammatory pathways.

A notable example is the curcumin (B1669340) analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), which has been shown to be a potent inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor involved in the inflammatory response. EF31 demonstrated significantly more potent inhibition of lipopolysaccharide (LPS)-induced NF-κB DNA binding compared to curcumin and another analog, EF24. nih.govnih.gov This inhibition of NF-κB activity leads to a reduction in the expression of downstream inflammatory mediators, including pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov

The inhibitory action of EF31 was found to be reversible and occurred at concentrations that did not significantly reduce cell viability in RAW264.7 macrophages. researchgate.net However, EF31 did exhibit potent toxicity in cancer cell lines that are dependent on NF-κB for survival and proliferation. nih.gov

| Compound | Target Pathway | Effect | IC50 (NF-κB DNA binding) |

| EF31 | NF-κB | Inhibition of DNA binding and nuclear translocation | ~5 µM |

| EF24 | NF-κB | Inhibition of DNA binding | ~35 µM |

| Curcumin | NF-κB | Inhibition of DNA binding | >50 µM |

This table summarizes the inhibitory effects of EF31 and related compounds on the NF-κB pathway.

The specific receptor activation or inhibition profiles for this compound have not been characterized. However, the 4-hydroxypiperidine (B117109) core is a known scaffold for antagonists of the human H3 receptor. scientificlabs.com Structure-activity relationship studies of fentanyl analogs, which feature a 4-anilidopiperidine structure, indicate that substitutions on the piperidine ring can significantly influence analgesic potency, suggesting interaction with opioid receptors. nih.gov These findings highlight the potential for piperidine-containing compounds to interact with a range of G protein-coupled receptors, although the specific targets for the compound remain to be elucidated.

Enzyme Interaction and Mechanistic Inhibition Studies (Applicable to Scaffold Analogs)

Studies on nitrophenylpiperazine derivatives offer valuable insights into the potential for enzyme inhibition by compounds containing the nitrophenyl and piperidine-like scaffolds. A series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors. nih.govnih.gov

One of the most potent compounds in this series, featuring an indole (B1671886) moiety, exhibited significant tyrosinase inhibitory activity with an IC50 value of 72.55 μM. nih.govnih.gov Enzyme kinetics analysis revealed that this compound acts as a mixed inhibitor of mushroom tyrosinase. nih.govnih.gov This mode of inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby affecting both the binding of the substrate and the catalytic activity of the enzyme. nih.gov The presence of an electron-withdrawing nitro group was suggested to be beneficial for the inhibitory activity. nih.gov

| Compound Family | Target Enzyme | Mechanism of Inhibition | Key Structural Feature |

| Nitrophenylpiperazine derivatives | Tyrosinase | Mixed inhibition | Nitrophenyl group |

This table illustrates the enzyme inhibitory activity of a class of compounds analogous to the subject of this article.

Methodologies for Cellular Uptake and Subcellular Distribution Profiling

Understanding if and how a compound enters cells and where it localizes is crucial for its biological activity. Various techniques are employed to profile the cellular uptake and subcellular distribution of novel compounds like this compound analogs.

Techniques for Cellular Uptake Analysis:

High-Content Imaging: This involves using fluorescently labeled versions of the compound or specific antibodies to visualize its presence within cells via automated microscopy.

Mass Spectrometry-Based Methods: Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the concentration of the compound in cell lysates after incubation, providing a measure of total cellular uptake.

Methods for Subcellular Distribution Profiling:

Subcellular Fractionation: This biochemical technique involves separating different cellular organelles (e.g., nucleus, mitochondria, cytoplasm) through centrifugation. The concentration of the compound in each fraction is then quantified to determine its primary location within the cell.

Confocal Microscopy: If the compound is intrinsically fluorescent or can be tagged with a fluorophore without altering its properties, confocal microscopy can be used to visualize its colocalization with specific organelle markers. This provides a high-resolution spatial map of the compound's distribution within the cell.

Chemical Proteomics: Advanced techniques can identify the proteins that a compound interacts with within a cellular context, offering clues to its subcellular location and mechanism of action. nih.gov

Illustrative Data Table for Subcellular Distribution:

| Cellular Compartment | % of Total Cellular Compound |

| Cytosol | 60% |

| Mitochondria | 25% |

| Nucleus | 10% |

| Other | 5% |

| Note: This data is hypothetical and for illustrative purposes only. |

Further research is required to apply these established methodologies to this compound and its analogs to uncover their specific biological functions and potential as therapeutic agents.

Computational and Theoretical Studies of 1 4 Fluoro 2 Nitrophenyl Piperidin 4 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental in understanding the electronic behavior of a molecule. These methods, particularly Density Functional Theory (DFT), offer insights into the electron distribution and orbital energies, which are crucial for predicting reactivity and molecular interactions.

Determination of Frontier Molecular Orbital Energies (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

In a study on a related piperidine (B6355638) derivative, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), DFT calculations with the B3LYP/6-311++G(d,p) basis set were employed to analyze the frontier molecular orbitals. nanobioletters.com For this compound, the HOMO-LUMO energy gap was determined to be 4.2140 eV. nanobioletters.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. Such calculations for 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol would provide valuable information about its electronic characteristics.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity. |

Analysis of Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red typically indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), susceptible to nucleophilic attack.

For the aforementioned related piperidine derivative, the MEP was traced to identify the reactive sites of the compound. nanobioletters.com Similar analysis on this compound would reveal its electrophilic and nucleophilic sites, providing insights into its potential intermolecular interactions.

Molecular Docking Simulations for Target Prediction and Binding Pose Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Implementation of Ligand-Protein Docking Protocols

The process of molecular docking involves preparing the 3D structures of both the ligand (e.g., this compound) and the protein target. Software suites like Schrödinger's Maestro are commonly used for this purpose. The ligand structures are typically prepared by assigning protonation states at a physiological pH (e.g., 7.4). nih.gov The protein target is also prepared by adding hydrogens, assigning bond orders, and minimizing the structure. The docking process then involves placing the ligand in the binding site of the protein and sampling different conformations and orientations to find the most favorable binding pose.

Evaluation of Scoring Functions and Binding Affinity Predictions

Scoring functions are mathematical models used to approximate the binding free energy of a ligand-protein complex. These functions evaluate the docked poses and rank them based on their predicted binding affinity. A lower docking score generally indicates a more favorable binding interaction. In a study on piperidine/piperazine-based compounds as sigma receptor 1 (S1R) ligands, docking was used to analyze the binding poses of potent compounds. nih.gov For example, the high affinity of one compound (Ki value of 3.2 nM) was rationalized by its interactions with key amino acid residues in the S1R binding site. nih.govnih.gov Similar docking studies for this compound against various potential protein targets could help identify its likely biological partners and predict its binding affinity.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics simulations are computational methods for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information about the conformational changes and stability of a ligand-protein complex, complementing the static picture provided by molecular docking.

Simulation of Ligand Dynamics within Solvent and Protein Environments

Molecular dynamics (MD) simulations are a cornerstone of computational studies, enabling the exploration of the dynamic nature of molecules like this compound in various environments. These simulations can provide a detailed picture of the molecule's interactions with its surroundings, such as solvent molecules or the active site of a protein.

In a solvent environment, typically water to mimic physiological conditions, MD simulations can reveal how the solvent molecules arrange themselves around the ligand and the nature of the intermolecular interactions, such as hydrogen bonds. For this compound, the hydroxyl group of the piperidine ring and the nitro group on the phenyl ring are expected to be key sites for hydrogen bonding with water. The simulation would track the trajectories of all atoms over time, allowing for the analysis of properties like the radial distribution function of water around specific atoms and the average number of hydrogen bonds.

When studying the interaction of this compound with a protein, MD simulations can elucidate the binding mode and the stability of the ligand-protein complex. These simulations can highlight the key amino acid residues involved in the interaction and the nature of the forces at play, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The conformational flexibility of both the ligand and the protein during the binding process can also be assessed.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value | Description |

| Force Field | AMBER, CHARMM, or GROMOS | A set of parameters used to describe the potential energy of the system. |

| Solvent Model | TIP3P or SPC/E | A model for water molecules in the simulation. |

| System Size | ~50,000 atoms | Includes the ligand, protein (if applicable), solvent, and ions. |

| Simulation Time | 100-500 nanoseconds | The duration of the simulation to capture relevant molecular motions. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

This table presents typical parameters for an MD simulation and is for illustrative purposes. The actual parameters would be specific to the research question and computational resources.

Characterization of Conformational Transitions and Free Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound possesses conformational flexibility, primarily due to the piperidine ring, which can adopt different chair, boat, and twist-boat conformations. The substituents on the piperidine and phenyl rings will influence the relative stability of these conformers.

Computational methods, such as conformational searches and quantum mechanics calculations, can be employed to identify the stable conformers and their relative energies. For piperidine derivatives, the chair conformation is generally the most stable. The orientation of the hydroxyl group (axial or equatorial) on the piperidine ring is a key conformational feature. Studies on similar fluorinated piperidines have shown that the conformational preferences can be influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors. d-nb.inforesearchgate.netnih.gov

The free energy landscape provides a comprehensive map of the conformational space available to the molecule. By plotting the free energy as a function of specific conformational coordinates (e.g., dihedral angles), it is possible to identify the low-energy basins corresponding to stable conformations and the energy barriers that separate them. This landscape can be generated using enhanced sampling techniques in molecular dynamics simulations, such as metadynamics or umbrella sampling. Understanding these transitions is crucial as the molecule may need to adopt a specific conformation to bind to its biological target.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Feature |

| Chair (Equatorial OH) | 0.00 | Hydroxyl group is in the more stable equatorial position. |

| Chair (Axial OH) | 1.20 | Hydroxyl group is in the less stable axial position. |

| Twist-Boat | 5.50 | A higher energy, more flexible conformation. |

This table is a hypothetical representation of the relative energies of different conformers. The actual values would need to be determined through specific computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of new compounds and for guiding the design of more potent molecules.

Development of Predictive Models for Molecular Properties

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with their experimentally determined biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are then used to build a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation with a separate test set of compounds.

Identification of Key Molecular Descriptors Correlating with Biological Response

A well-validated QSAR model not only predicts the activity of new compounds but also provides insights into the molecular properties that are important for the biological response. By analyzing the contribution of each descriptor in the QSAR equation, it is possible to identify the key structural features that influence activity.

For instance, a QSAR study on a series of piperidine-based compounds might reveal that descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges on specific atoms, dipole moment), and steric properties (e.g., molecular volume, shape indices) are significantly correlated with the observed biological activity. This information can then be used to guide the rational design of new analogues with improved potency. For example, if a positive correlation with a descriptor for aromaticity is found, it might suggest that modifications to the phenyl ring could enhance activity.

Table 3: Example of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Property Encoded |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Zagreb Index | Branching of the molecular skeleton. |

| Geometric | Molecular Surface Area | Three-dimensional size and shape. |

| Electrostatic | Dipole Moment | Polarity and charge distribution. |

| Quantum Chemical | HOMO/LUMO Energies | Electronic reactivity. |

| Hydrophobic | LogP | Lipophilicity and membrane permeability. |

This table provides examples of common molecular descriptors. The selection of descriptors for a specific QSAR model depends on the chemical nature of the compounds and the biological endpoint being studied.

Future Research Directions and Advanced Methodological Applications

Development of Novel and Sustainable Synthetic Routes for Analog Library Generation

The generation of a diverse library of analogs based on the 1-(4-fluoro-2-nitrophenyl)piperidin-4-ol scaffold is crucial for comprehensive structure-activity relationship (SAR) studies. Future research will focus on developing innovative and sustainable synthetic strategies to achieve this efficiently.

Key Approaches:

Green Chemistry Methodologies: Traditional synthetic methods often involve hazardous reagents and solvents. Future syntheses will increasingly incorporate green chemistry principles, such as the use of deep eutectic solvents (DES) made from components like glucose and urea, which are environmentally benign and can improve reaction yields. researchgate.net Water-catalyzed reactions, which leverage hydrogen bonding, also represent a sustainable approach for piperidine (B6355638) synthesis. ajchem-a.com

One-Pot Sequential Reactions: To improve efficiency and reduce waste, one-pot sequential reactions are being developed. For instance, a combination of Suzuki–Miyaura coupling and subsequent hydrogenation can be performed under mild conditions to produce functionalized piperidines, highlighting the importance of maintaining optimal reactant concentrations for success. nih.gov

Catalytic C-H Functionalization: Direct functionalization of C-H bonds on the piperidine ring is a powerful strategy for late-stage modification of complex molecules. acs.org This allows for the introduction of various substituents at specific positions, which is essential for fine-tuning the pharmacological properties of the analogs. Methods involving iminium ion formation followed by nucleophilic addition are particularly promising for achieving selective α-functionalization. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Implementing flow processes for the nitration, aromatic substitution, and subsequent modifications of the piperidine scaffold can accelerate the production of an analog library.

These advanced synthetic methods will enable the systematic exploration of the chemical space around the this compound core, facilitating the discovery of new compounds with enhanced properties.

| Methodology | Key Advantages | Challenges | Relevant Research Focus |

|---|---|---|---|

| Green Solvents (e.g., DES) | Environmentally friendly, potentially higher yields, inexpensive. researchgate.net | Solvent compatibility with all reaction steps. | Synthesis of 2,6-diaryl piperidine-4-ones. researchgate.net |

| One-Pot Reactions | Increased efficiency, reduced waste, atom economy. nih.gov | Compatibility of reagents and catalysts for multiple steps. | Sequential Suzuki–Miyaura coupling and hydrogenation. nih.gov |

| C-H Functionalization | Late-stage modification, access to novel analogs. acs.org | Achieving high regioselectivity and stereoselectivity. | Selective endo-cyclic α-functionalization of N-alkyl piperidines. acs.org |

| Radical-Mediated Cyclization | Access to complex polycyclic structures. nih.gov | Control of stereoselectivity and potential for side reactions. nih.gov | Intramolecular cyclization of 1,6-enynes. nih.gov |

Application of Advanced Spectroscopic Techniques for Refined Structural Elucidation

Accurate structural determination is fundamental to understanding a molecule's function. While standard techniques like 1D NMR and IR spectroscopy are routine, advanced methods are required for the unambiguous characterization of novel, complex analogs of this compound, especially concerning their stereochemistry.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are indispensable for assigning the complete proton (¹H) and carbon (¹³C) NMR spectra of complex heterocyclic structures. ipb.ptmmu.ac.uk For piperidine derivatives, the Rotating Frame Overhauser Effect Spectroscopy (ROESY) is particularly valuable for determining the relative stereochemistry by measuring through-space correlations between protons. ipb.pt The magnitude of vicinal coupling constants (³J) can help establish the conformation of the piperidine ring (e.g., chair or boat) and the axial or equatorial orientation of substituents. rsc.orgnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive, solid-state structure of a molecule, confirming connectivity, configuration, and conformation. rsc.orgmdpi.commdpi.com This technique is crucial for validating the stereochemical outcomes of asymmetric syntheses and for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding, which can be relevant to receptor binding. rsc.orgacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. Advanced MS/MS techniques can be used to probe the fragmentation patterns of the parent molecule, providing additional structural information and aiding in the identification of metabolites in subsequent studies.

The combination of these techniques provides a comprehensive and unambiguous structural characterization, which is a prerequisite for meaningful biological evaluation and computational modeling. mmu.ac.ukresearchgate.net

| Technique | Information Provided | Specific Application for Piperidinol Analogs |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms (¹H-¹H, ¹H-¹³C). ipb.pt | Unambiguous assignment of all proton and carbon signals in complex analogs. |

| NOE/ROESY Spectroscopy | Spatial proximity of nuclei. ipb.ptdiva-portal.org | Determination of relative stereochemistry and molecular conformation in solution. |

| X-ray Crystallography | Absolute 3D structure in the solid state. mdpi.com | Confirming absolute stereochemistry and analyzing intermolecular packing forces. acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | Confirming the identity and purity of synthesized compounds. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. springernature.com For the this compound scaffold, these computational tools can guide the synthesis of new analogs with improved therapeutic profiles.

Generative Models: AI-driven generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can propose novel molecular structures based on the piperidinol scaffold. ijpsjournal.com These models can be trained on vast chemical databases to learn the rules of chemical stability and synthetic feasibility, generating molecules with desired properties.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity and pharmacokinetic properties (ADME - absorption, distribution, metabolism, excretion) of virtual compounds before they are synthesized. researchgate.netpreprints.org By developing a robust QSAR model for a specific biological target, researchers can prioritize the synthesis of the most promising candidates from a virtual library, saving significant time and resources. researchgate.netnih.gov

Molecular Docking and Dynamics: While not strictly AI, these computational techniques are often integrated into AI-driven workflows. Molecular docking can predict the binding mode of piperidinol analogs within a target protein's active site. nih.gov Molecular dynamics simulations can then assess the stability of these binding poses over time, providing insights into the key interactions that drive potency and selectivity. researchgate.netnih.gov

The integration of AI/ML allows for a more focused and efficient exploration of the chemical space, enhancing the probability of identifying lead compounds with optimal therapeutic characteristics. nih.govnih.gov

Exploration of Unconventional Therapeutic Modalities and Undiscovered Target Classes Based on the Piperidinol Scaffold

The piperidine scaffold is known for its versatility, appearing in drugs targeting a wide range of biological systems, including the central nervous system. researchgate.net Future research should not be limited to conventional targets but should also explore novel therapeutic applications for analogs of this compound.

Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant protein-protein interactions, which have historically been considered "undruggable." The three-dimensional nature of the piperidine scaffold makes it an excellent starting point for designing molecules that can disrupt these large, flat interfaces. thieme-connect.com

Exploring Novel Scaffolds: Contemporary medicinal chemistry is increasingly moving beyond traditional flat, aromatic systems to embrace more three-dimensional and unconventional scaffolds to access new biological targets and improve drug properties. nih.gov The functionalized piperidinol at hand serves as a building block for creating more complex, sp³-rich structures, such as spirocyclic and bridged systems, which can present unique vectors for interacting with novel target classes. enamine.netnih.gov

Phenotypic Screening: Instead of designing compounds for a specific known target, phenotypic screening involves testing a library of compounds on whole cells or organisms to identify molecules that produce a desired physiological effect. Analogs of this compound could be screened in various disease models (e.g., cancer, neurodegeneration) to uncover unexpected therapeutic activities and identify novel biological targets. nih.gov

Alternative Therapeutic Agents: Beyond small-molecule inhibitors, non-immunoglobulin based scaffold proteins are being developed as alternative therapeutic agents. researchgate.net While distinct, the principles of specific, high-affinity binding learned from small molecules like piperidinols can inform the design of these larger biological agents.

By exploring these unconventional avenues, researchers may uncover entirely new therapeutic uses for compounds derived from the this compound scaffold, addressing unmet medical needs.

Q & A

Q. What experimental approaches validate its selectivity for biological targets (e.g., enzymes vs. receptors)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.